

physical and chemical properties of 4-(Dimethylamino)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)phenylboronic acid

Cat. No.: B1333556

[Get Quote](#)

An In-Depth Technical Guide to **4-(Dimethylamino)phenylboronic Acid**

Introduction

4-(Dimethylamino)phenylboronic acid is an organoboron compound that has emerged as a vital building block in modern organic synthesis. Characterized by a boronic acid functional group and an electron-rich dimethylamino substituent on a phenyl ring, this reagent exhibits unique reactivity and properties. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. The electron-donating nature of the dimethylamino group significantly influences the electronic properties of the aromatic ring, enhancing its reactivity in these transformations. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, applications, and handling protocols for **4-(Dimethylamino)phenylboronic acid**, tailored for professionals in research, development, and academia.

Compound Identification and Structure

A clear identification of a chemical substance is the foundation of its scientific application. The essential identifiers for **4-(Dimethylamino)phenylboronic acid** are summarized below.

Table 1: Compound Identification

Identifier	Value
CAS Number	28611-39-4 [1]
IUPAC Name	[4-(dimethylamino)phenyl]boronic acid [1] [2] [3]
Molecular Formula	C ₈ H ₁₂ BNO ₂ [1] [3] [4]
Molecular Weight	165.00 g/mol [1] [2]
Synonyms	4-(N,N-Dimethylamino)phenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid [2] [5] [6]
InChI Key	RIIPFHVHLXPMHQ-UHFFFAOYSA-N [2]
SMILES	CN(C)c1ccc(cc1)B(O)O

The molecular structure features a planar phenyl ring with the boronic acid [-B(OH)₂] group and the dimethylamino [-N(CH₃)₂] group in a para orientation.

Caption: Chemical structure of **4-(Dimethylamino)phenylboronic acid**.

Physical and Chemical Properties

The physical state and solubility are critical for designing experimental setups, while thermal stability, indicated by the melting point, is a key quality parameter.

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White to yellow, green-gray, or blue-gray crystalline powder.[4][6][7]
Melting Point	227 °C (literature value)[4]
Solubility	Sparingly soluble in water (~2.5%).[6][7]
pKa	8.78 ± 0.10 (Predicted)[6][7]
Storage Temperature	Recommended storage at 0-6°C or in a freezer under -20°C.[6][7][8]
Stability	Stable under normal, recommended storage conditions.[9] It is noted to be air-sensitive and should be kept cold.[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-(Dimethylamino)phenylboronic acid**.

- ^1H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic protons and the methyl protons of the dimethylamino group. Data is available from chemical suppliers and databases.[10][11]
- ^{13}C NMR: The carbon spectrum complements the ^1H NMR data, showing distinct signals for the aromatic carbons, including the carbon atom bonded to boron, and the methyl carbons.
- FT-IR: Fourier-transform infrared spectroscopy reveals key functional groups. Characteristic peaks include those for O-H stretching in the boronic acid group, C-N stretching of the amine, and vibrations associated with the benzene ring.[1][12]
- Mass Spectrometry: Provides the mass-to-charge ratio, confirming the molecular weight of the compound.[11]

Reactivity and Core Applications

The utility of **4-(Dimethylamino)phenylboronic acid** is primarily driven by its role as a nucleophilic partner in cross-coupling reactions. The electron-donating dimethylamino group enhances the nucleophilicity of the arylboronic acid, often facilitating a higher reaction efficiency compared to electron-neutral or electron-deficient analogues.

Suzuki-Miyaura Cross-Coupling

This compound is a premier reagent for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between the aryl group of the boronic acid and an organohalide or triflate.^[5] This reaction is fundamental in synthesizing complex organic molecules.

Causality: The reaction mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. The boronic acid, activated by a base, transfers its organic substituent to the palladium center during transmetalation. The enhanced electron density on the phenyl ring from the dimethylamino group can accelerate this key step.

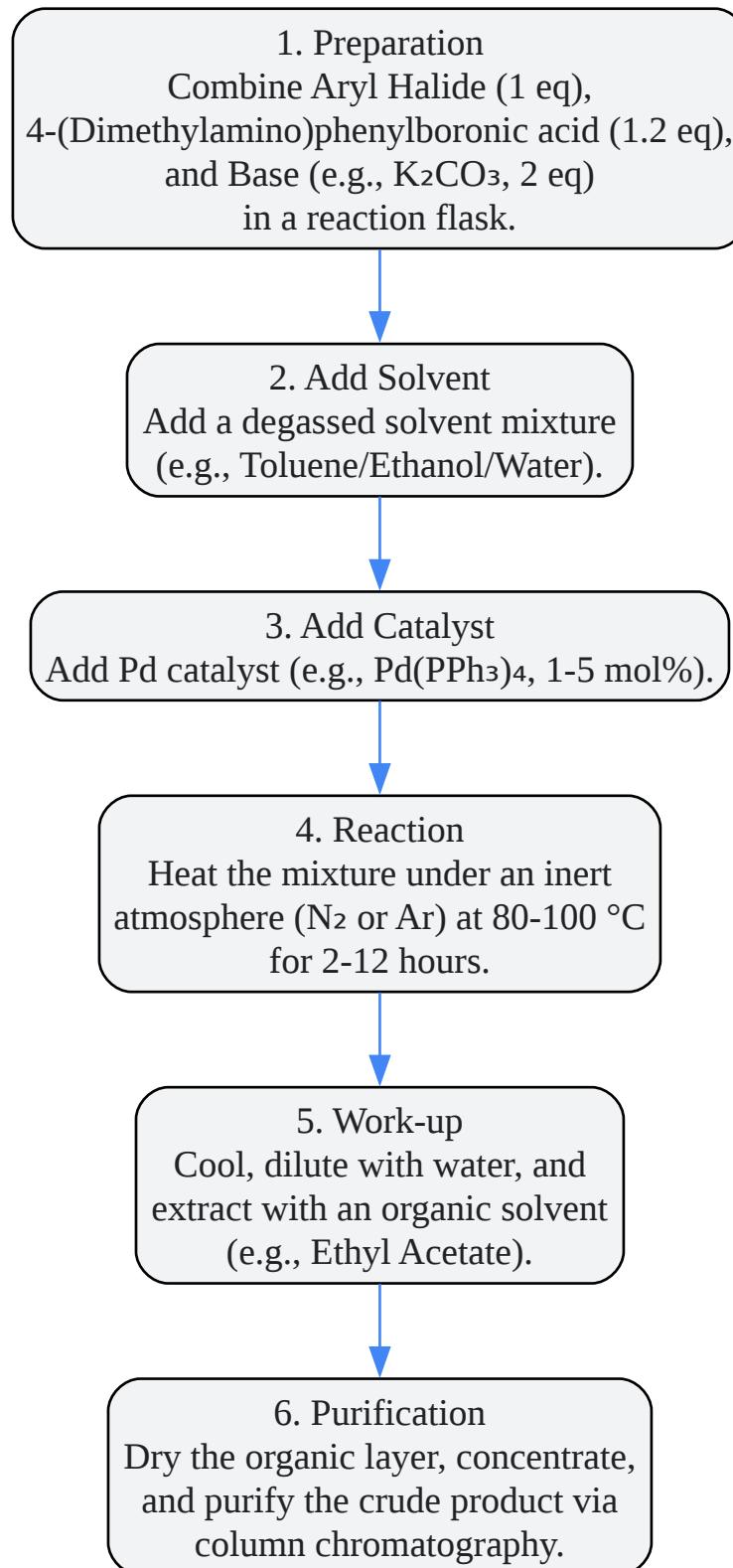
Other Key Reactions

Beyond the classic Suzuki-Miyaura coupling, this reagent is employed in:

- Nickel-catalyzed Suzuki-Miyaura reactions, including those involving less reactive aryl fluorides.^[5]
- Rhodium-catalyzed asymmetric addition reactions.^[5]
- Palladium-catalyzed C-OH bond activation.^[5]

Applications in Research and Industry

The versatility of **4-(Dimethylamino)phenylboronic acid** makes it a valuable tool in several advanced fields:


- **Drug Discovery:** It is used to synthesize biaryl structures, which are common motifs in biologically active compounds.^[4]
- **Materials Science:** It serves as a precursor in the preparation of:

- Organic dyes for dye-sensitized solar cells.[13]
- Push-pull chromophores for nonlinear optics.[13]
- Helical ortho-phenylene oligomers.[13]
- Catalysis: It is used to prepare alginate-supported palladium nanoparticle gels that act as catalysts.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical lab-scale Suzuki-Miyaura reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

- **Reagent Setup:** In a reaction vessel equipped with a condenser and magnetic stirrer, combine the aryl halide (1.0 mmol), **4-(Dimethylamino)phenylboronic acid** (1.2 mmol), and a suitable base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2.0 mmol).
- **Solvent Addition:** Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- **Catalyst Introduction:** Purge the vessel with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%).
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or GC-MS.
- **Aqueous Work-up:** Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: Safe Handling and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.^[9]
- **Handling:** Avoid creating dust.^[9] Ensure eyewash stations and safety showers are readily accessible.^[9] Wash hands thoroughly after handling.^[14]
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place.^[8] For long-term stability, storage in a freezer at temperatures of 0-6°C or below is recommended.^{[4][6][7]} The compound can be air-sensitive, so storage under an inert atmosphere is advisable.^[6]

- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [\[9\]](#)

Safety and Toxicology

4-(Dimethylamino)phenylboronic acid is classified as an irritant. Understanding its hazards is crucial for safe laboratory practice.

Table 3: Hazard Identification and Safety Precautions

Hazard Type	GHS Classification & Description	Precautionary Measures
Skin Irritation	H315: Causes skin irritation (Category 2). [1] [14]	P280: Wear protective gloves. [14] P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation	H319: Causes serious eye irritation (Category 2). [1] [14]	P280: Wear eye protection. [14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]
Respiratory Irritation	H335: May cause respiratory irritation (STOT SE 3). [1] [14]	P261: Avoid breathing dust. [14] P271: Use only outdoors or in a well-ventilated area.
Signal Word	Warning [2]	-

Conclusion

4-(Dimethylamino)phenylboronic acid is a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined physical properties, predictable reactivity enhanced by the electron-donating substituent, and broad applicability in C-C bond formation reactions secure its place as a staple in both academic research and industrial drug development. Proper

understanding of its characteristics, coupled with stringent adherence to safety and handling protocols, enables chemists to effectively harness its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(N,N-Dimethylamino)phenylboronic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. 359230025 [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(二甲基氨基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Dimethylamino)phenylboronic acid | 28611-39-4 [amp.chemicalbook.com]
- 7. 4-(Dimethylamino)phenylboronic acid CAS#: 28611-39-4 [m.chemicalbook.com]
- 8. 28611-39-4|4-(Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-(Dimethylamino)phenylboronic acid(28611-39-4) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-(Dimethylamino)phenylboronic acid = 95.0 28611-39-4 [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Dimethylamino)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333556#physical-and-chemical-properties-of-4-dimethylamino-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com